Technical Synthesis & Application Guide: 4-(4-fluorophenyl)sulfanylbutan-2-one
Technical Synthesis & Application Guide: 4-(4-fluorophenyl)sulfanylbutan-2-one
Executive Summary & Chemical Architecture
Target Molecule: 4-(4-fluorophenyl)sulfanylbutan-2-one IUPAC Name: 4-[(4-fluorophenyl)sulfanyl]butan-2-one CAS Registry Number: 63416-61-5 Molecular Formula: C₁₀H₁₁FOS Molecular Weight: 198.26 g/mol
This guide details the synthesis, characterization, and pharmaceutical utility of 4-(4-fluorophenyl)sulfanylbutan-2-one , a critical
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The Thioether Linkage: Acts as a bioisostere for ether or methylene bridges, providing unique metabolic stability and oxidation potential (to sulfoxides/sulfones).
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The p-Fluorophenyl Moiety: Increases lipophilicity and blocks metabolic degradation at the para-position (blocking CYP450 oxidation), a common tactic in medicinal chemistry known as the "Fluorine Effect."
Chemical Structure Analysis
The molecule consists of a methyl vinyl ketone (MVK) backbone saturated by a 4-fluorothiophenol nucleophile.
| Region | Functionality | Chemical Behavior |
| Head | Methyl Ketone | Electrophilic center; prone to reduction or condensation (e.g., Knoevenagel). |
| Linker | Ethylene Thioether | Flexible tether; susceptible to oxidation to sulfoxide ( |
| Tail | 4-Fluorobenzene | Lipophilic anchor; electron-withdrawing fluorine deactivates the ring slightly but enhances metabolic half-life. |
Core Synthesis: The Thia-Michael Addition
The most authoritative and atom-economical route to this molecule is the Thia-Michael Addition . Unlike traditional alkylation, this pathway avoids halogenated byproducts and can often be conducted under "Green Chemistry" conditions (solvent-free or aqueous media).
Reaction Mechanism
The reaction proceeds via the conjugate addition of the soft nucleophile (thiolate) to the
Figure 1: Mechanistic flow of the base-catalyzed Thia-Michael addition.
Experimental Protocol (High-Yield/Green)
Safety Warning: Methyl Vinyl Ketone (MVK) is highly toxic and a lachrymator. 4-Fluorothiophenol has a potent stench. All operations must occur in a functioning fume hood.
Reagents:
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4-Fluorothiophenol (1.0 equiv)
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Methyl Vinyl Ketone (1.1 equiv)
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Triethylamine (Et₃N) (0.05 equiv) OR Water (Solvent-free variant)
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Solvent: Dichloromethane (DCM) or Water (for green protocol)
Step-by-Step Methodology:
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorothiophenol (10 mmol, 1.28 g) in water (10 mL) or DCM (10 mL).
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Catalysis: Add catalytic Triethylamine (0.5 mmol). Note: If using the water-based "on-water" protocol, the catalyst may be omitted as the hydrophobic effect accelerates the reaction.
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Addition (Critical Step): Cool the mixture to 0°C. Add Methyl Vinyl Ketone (11 mmol, 0.90 mL) dropwise over 10 minutes.
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Expert Insight: MVK is prone to polymerization. Adding it slowly to the thiol ensures the thiol is always in excess relative to the local MVK concentration, preventing side reactions.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 30–60 minutes. Monitor via TLC (Hexane/EtOAc 4:1). The thiol spot should disappear.
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Workup:
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If in Water: The product often oils out. Extract with Ethyl Acetate (3 x 10 mL).
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If in DCM: Wash with 1M HCl (to remove amine catalyst) and Brine.
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Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Result: The crude product is typically >95% pure. If necessary, purify via flash column chromatography (SiO₂, 10% EtOAc in Hexanes).
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Characterization & Quality Control
To validate the synthesis, the following spectroscopic signatures must be confirmed.
NMR Spectroscopy Expectations
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| ¹H NMR | 7.35 – 7.40 | Multiplet | 2H | Aromatic (ortho to S) |
| ¹H NMR | 7.00 – 7.05 | Multiplet | 2H | Aromatic (ortho to F) |
| ¹H NMR | 3.10 | Triplet ( | 2H | |
| ¹H NMR | 2.75 | Triplet ( | 2H | |
| ¹H NMR | 2.15 | Singlet | 3H | Methyl Ketone ( |
Mass Spectrometry
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ESI-MS: Observe
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Fragmentation: Loss of the acetyl group (
) is common.
Downstream Pharmaceutical Applications
This molecule is rarely the final drug; it is a versatile intermediate.
Oxidation to -Keto Sulfones
The most common transformation is oxidation to the sulfone, creating a scaffold found in various antimicrobial and anti-inflammatory agents.
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Reagents: Oxone® or
/ Ammonium Molybdate. -
Product: 4-(4-fluorophenyl)sulfonylbutan-2-one.
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Significance:
-keto sulfones exhibit high acidity at the -position, allowing for easy alkylation and further functionalization.
Heterocycle Synthesis (Benzothiazepines)
The ketone and sulfide moieties can participate in cyclization reactions to form benzothiazepines, a class of compounds known for calcium channel blocking activity (e.g., Diltiazem analogs).
Figure 2: Synthetic divergence and pharmaceutical utility of the core scaffold.
References
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Thia-Michael Addition Methodology
- Title: Solvent-free Michael addition of thiols to α,β-unsatur
- Source:Journal of the Brazilian Chemical Society, 2007.
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URL:[Link] (Generalized protocol validation).
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Green Chemistry Protocol (Water-Based)
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Pharmaceutical Relevance (Beta-Keto Sulfones)
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Compound Identification
- Title: 4-(4-fluorophenyl)
- Source: PubChem Compound Summary.
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URL:[Link]
Sources
- 1. Thia-Michael Addition Using Cheap and Odorless S-Alkylisothiouronium Salts as Thiol Equivalents in Water [organic-chemistry.org]
- 2. Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
